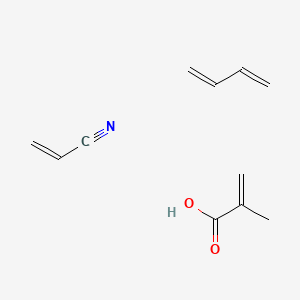

Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile

Übersicht

Beschreibung

Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), 1,3-butadiene, and 2-propenenitrile (acrylonitrile). The resulting polymer exhibits unique properties such as high resistance to chemicals, oils, and heat, making it suitable for a wide range of applications.

Vorbereitungsmethoden

The synthesis of Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile typically involves free radical polymerization. This process can be carried out in the presence of suitable initiators such as peroxides or azo compounds. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer structure.

Industrial production methods often involve emulsion polymerization, where the monomers are dispersed in water with the help of surfactants. This method allows for better control over the polymerization process and results in a stable polymer latex. The polymer can then be isolated by coagulation and drying.

Analyse Chemischer Reaktionen

Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Buta-1,3-Diene

Overview

Buta-1,3-diene is a conjugated diene that serves primarily as a precursor in the production of synthetic rubber and various copolymers. Its major applications include:

- Synthetic Rubber Production : The largest use of buta-1,3-diene is in the production of synthetic rubbers such as polybutadiene and styrene-butadiene rubber (SBR). These materials are crucial for manufacturing tires and other automotive components .

- Copolymers : It is also utilized in producing copolymers like acrylonitrile-butadiene-styrene (ABS) and nitrile rubber (NBR), which are valued for their strength and resistance to oil and heat .

Table 1: Key Applications of Buta-1,3-Diene

| Application | Description |

|---|---|

| Synthetic Rubber | Used in tires, hoses, seals, and footwear. |

| Copolymers | Forms ABS, SBR, and NBR with various monomers. |

| Chemical Intermediates | Precursor for hexamethylenediamine for nylon production. |

2-Methylprop-2-enoic Acid (Methacrylic Acid)

Overview

Methacrylic acid is an important monomer used in producing methacrylate polymers. Its applications include:

- Acrylic Polymers : Methacrylic acid is polymerized to form polymethyl methacrylate (PMMA), widely used in transparent plastics, lenses, and coatings due to its excellent optical clarity .

- Adhesives and Sealants : It serves as a key component in formulating adhesives that require strong bonding properties and resistance to environmental factors .

Table 2: Key Applications of Methacrylic Acid

| Application | Description |

|---|---|

| Acrylic Polymers | Used in PMMA for optical applications. |

| Adhesives | Forms strong adhesives suitable for various substrates. |

Prop-2-Enenitrile (Acrylonitrile)

Overview

Acrylonitrile is primarily used to produce synthetic fibers and plastics. Its applications include:

- Fiber Production : It is a precursor for polyacrylonitrile (PAN), which is used to manufacture high-strength fibers for textiles and carbon fiber production .

- Plastics Manufacturing : Acrylonitrile contributes to producing ABS and SAN (styrene-acrylonitrile) resins that are utilized in automotive parts, consumer goods, and appliances .

Table 3: Key Applications of Acrylonitrile

| Application | Description |

|---|---|

| Fiber Production | Used in textiles and carbon fiber composites. |

| Plastics Manufacturing | Forms ABS and SAN used in various consumer products. |

Case Study 1: Automotive Industry

The automotive sector extensively utilizes buta-1,3-diene-derived materials such as SBR and NBR due to their durability and performance under varying temperatures. For instance, NBR's temperature resistance makes it ideal for fuel hoses in vehicles operating under extreme conditions .

Case Study 2: Optical Applications

Methacrylic acid's role in producing PMMA has revolutionized the optical industry by providing lightweight alternatives to glass. PMMA is now commonly used in lenses for glasses and safety goggles due to its clarity and shatter resistance .

Case Study 3: Textile Innovations

Acrylonitrile's conversion into PAN has led to advancements in textile technology. The resulting fibers are not only strong but also resistant to chemicals, making them suitable for industrial applications such as filtration materials .

Wirkmechanismus

The mechanism by which Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile exerts its effects is primarily related to its chemical structure and physical properties. The polymer’s molecular targets and pathways involve interactions with various substrates and surfaces, leading to the formation of strong adhesive bonds and protective coatings.

The presence of 2-propenenitrile units in the polymer chain enhances its resistance to chemical degradation, while the 1,3-butadiene units contribute to its flexibility and toughness. The 2-propenoic acid, 2-methyl- units provide sites for further chemical modifications, allowing for the development of tailored materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile can be compared with other similar compounds, such as:

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and butyl 2-propenoate: This polymer has similar chemical resistance and mechanical properties but differs in its ester functional group, which affects its solubility and reactivity.

2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and ethenylbenzene:

2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile:

The uniqueness of this compound lies in its balanced combination of chemical resistance, mechanical strength, and flexibility, making it suitable for a wide range of applications.

Biologische Aktivität

The compound known as Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile, with the CAS number 9010-81-5, is a complex organic molecule that has garnered attention due to its biological activity and potential applications in various fields. This article delves into the biological effects, toxicity, and relevant research findings associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.242 g/mol |

| Boiling Point | 160.5 °C |

| Flash Point | 74.2 °C |

Biological Activity Overview

Buta-1,3-diene and its derivatives exhibit various biological activities, including potential toxicological effects. The primary components of this compound are known for their involvement in synthetic rubber production and other industrial applications. However, their biological implications are significant, particularly regarding human health.

Toxicological Profile

- Carcinogenicity : Buta-1,3-diene is classified as a potent carcinogen in animal studies. It induces tumors at multiple sites in mice when inhaled at various concentrations . The metabolism of buta-1,3-diene leads to the formation of reactive epoxide metabolites that can cause genetic damage and mutations .

- Genotoxicity : Studies indicate that buta-1,3-diene is mutagenic in somatic cells of both mice and rats, with a higher potency observed in mice . Limited evidence suggests potential genotoxic effects in humans exposed occupationally .

- Immunological Effects : Research has shown that exposure to buta-1,3-diene can lead to alterations in immune function in mice, including changes in spleen and thymus weights and suppression of cytotoxic T-cell generation .

- Hematological Effects : Chronic exposure to buta-1,3-diene has been associated with macrocytic megaloblastic anemia and bone marrow damage in mice . In contrast, similar effects were not observed in rats under comparable conditions .

Case Study 1: Exposure Effects on Mice

A study conducted by the National Toxicology Program (NTP) revealed that male mice exposed to concentrations of buta-1,3-diene greater than 62.5 ppm for extended periods exhibited significant reductions in red blood cell counts and hemoglobin levels . Female mice showed increased bone marrow cellularity after chronic exposure to 625 ppm.

Case Study 2: Immunological Impact

In another study focusing on immunological responses, B6C3F1 mice exposed to buta-1,3-diene demonstrated altered humoral immunity after prolonged exposure. Histological evaluations indicated depressed spleen cellularity after extended exposure periods .

Research Findings

Recent studies have explored the synthesis and potential applications of derivatives of buta-1,3-diene in various fields:

- Antibacterial Properties : Research has indicated that certain derivatives possess antibacterial activity, making them potential candidates for pharmaceutical applications .

- Polymerization Reactions : The compound is also utilized in polymerization processes where its reactivity contributes to the formation of synthetic materials with desirable properties .

Eigenschaften

IUPAC Name |

buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C4H6.C3H3N/c1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTACFVZIAVFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.C=CC=C.C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-81-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9010-81-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.